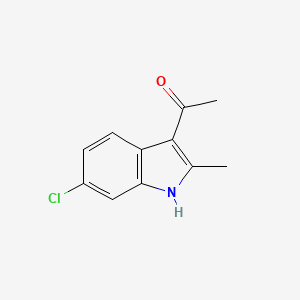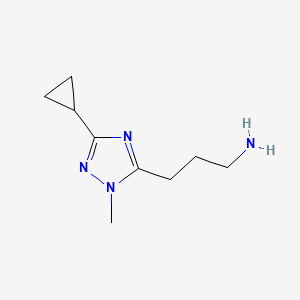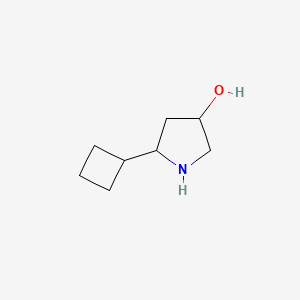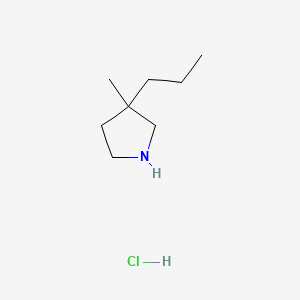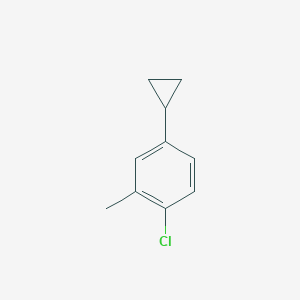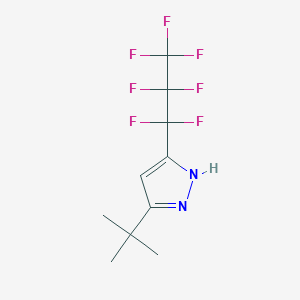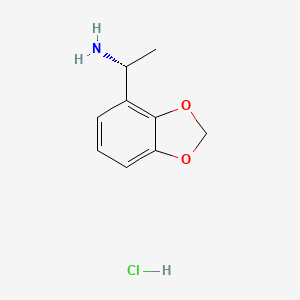
n-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine is an organic compound with a unique structure that includes both an alkyne and an amine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine typically involves the reaction of 2-methylbut-3-yn-2-amine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products such as diketones or carboxylic acids.
Reduction: Products such as alkanes or alkenes.
Substitution: Products such as substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Dimethoxyethyl)prop-2-enamide
- N-(2,2-Dimethoxyethyl)methacrylamide
- N-(2,2-Dimethoxyethyl)-4-(methylsulfonyl)butanamide
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-(2,2-dimethoxyethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C9H17NO2/c1-6-9(2,3)10-7-8(11-4)12-5/h1,8,10H,7H2,2-5H3 |
InChI-Schlüssel |
BHSSKABJXWRPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




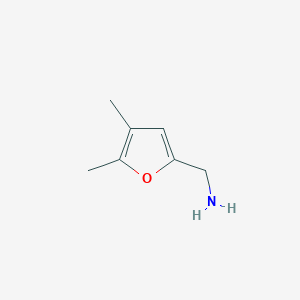
![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
